Gibberellin A3 methyl ester
Description
Properties
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h5,7,11-14,21,24H,1,4,6,8-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYKYFYDBJFJHO-QDEMZEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin A3 methyl ester can be synthesized through the esterification of gibberellin A3 with methanol in the presence of an acid catalyst. The reaction typically involves dissolving gibberellin A3 in methanol and adding a small amount of sulfuric acid as a catalyst. The mixture is then heated under reflux conditions for several hours until the reaction is complete. The product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves the large-scale fermentation of specific fungal strains, such as Gibberella fujikuroi, which produce gibberellin A3. The gibberellin A3 is then extracted and purified from the fermentation broth. The purified gibberellin A3 is subsequently esterified with methanol to produce this compound .
Chemical Reactions Analysis
Allylic Chlorination
Gibberellin A3 methyl ester undergoes regioselective allylic chlorination under varying conditions:
Mechanistic Insight : Thionyl chloride promotes electrophilic chlorination at the 1β position, while TsCl/LiCl facilitates chloride ion attack at the allylic 3α position via an E2 mechanism .
Reductive Dechlorination
Chlorinated derivatives are reduced to dechlorinated gibberellins using radical-mediated pathways:
Deuterium Labeling : Using Bu~3~Sn[²H] yields [1-²H]-gibberellin A5, confirming radical intermediate stability .
Elimination Reactions
Controlled elimination generates unsaturated gibberellin analogs:
| Conditions | Product | Application | Source |
|---|---|---|---|
| PPh~3~/CCl~4~ (reflux) | Gibberellin A5 methyl ester | Preparation of GA5/GA20 mixture | |
| H~2~SO~4~ (20%, 10 days) | Gibberellin C (lactone form) | Degradation studies |
Key Finding : Triphenylphosphine promotes β-elimination at C1–C2, forming a conjugated diene system essential for bioactivity .
Hydrolysis and Epimerization
Ester hydrolysis and epimerization under basic conditions:
Acid-Catalyzed Hydrolysis : 20% H~2~SO~4~ yields gibberellin C via lactonization .
Oxidation and Conjugate Reduction
Selective oxidation/reduction modulates ring-A functionality:
Stereochemical Control : Sodium borohydride-copper(I) chloride enables 3α-hydroxyl formation via pseudo-axial hydride attack .
Bromination and Halogenation
Electrophilic bromination studies reveal reactivity patterns:
| Substrate | Reagent | Product | Key Feature | Source |
|---|---|---|---|---|
| GA3 methyl ester | Br~2~ (CCl~4~) | 1β-Bromo derivative | Beilstein test negative | |
| Dihydro-GA1 methyl ester | Br~2~ (dark) | 16,17-Dibromo adduct | Cyclopropane ring opening |
Note : Bromination at C1β is favored over C3 due to steric hindrance from the methyl group .
Hydrogenation and Deuteration
Catalytic hydrogenation modifies double bonds:
Deuteration : Site-specific labeling aids metabolic tracking in plant studies .
Thermal and Photochemical Reactions
Stability under extreme conditions:
| Process | Conditions | Outcome | Source |
|---|---|---|---|
| Thermal degradation (120°C) | 6 h, neat | 19,2-lactone formation | |
| UV irradiation (254 nm) | CH~3~CN, 12 h | C10 epimerization |
Critical Note : Prolonged heating induces lactonization, while UV light causes C10 stereoinversion .
This synthesis of experimental data highlights this compound’s versatility in generating bioactive gibberellin analogs, with applications spanning plant physiology studies to isotopic tracer development. Reaction outcomes are highly dependent on steric and electronic factors inherent to its pentacyclic diterpenoid structure.
Scientific Research Applications
Gibberellin A3 methyl ester is widely used in scientific research to study the effects of gibberellins on plant growth and development. It is used in:
Mechanism of Action
Gibberellin A3 methyl ester exerts its effects by binding to gibberellin receptors in plant cells. This binding activates a signaling cascade that leads to the degradation of DELLA proteins, which are growth repressors. The degradation of DELLA proteins allows for the activation of transcription factors that promote the expression of genes involved in cell elongation, division, and differentiation . The molecular targets and pathways involved include the gibberellin receptors, DELLA proteins, and downstream transcription factors .
Comparison with Similar Compounds
- Gibberellin A4 methyl ester
- Gibberellin A7 methyl ester
- Gibberellin A5 methyl ester
Biological Activity
Gibberellin A3 methyl ester (GA3-Me) is a derivative of gibberellic acid, a well-known plant hormone that plays a crucial role in regulating various aspects of plant growth and development. This article explores the biological activity of GA3-Me, including its effects on plant physiology, mechanisms of action, and relevant case studies.
Overview of Gibberellins
Gibberellins are a class of diterpenoid hormones that were first discovered in the early 20th century due to their association with the "bakanae" disease in rice, caused by the fungus Fusarium fujikuroi. The primary active compound, gibberellic acid (GA3), was isolated and characterized, leading to extensive research on its biological functions. Gibberellins, including GA3 and its methyl esters, are known to promote stem elongation, seed germination, and flowering in various plant species .
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a methyl ester group at the C-3 position of the gibberellin structure. This modification can influence its solubility and biological activity compared to GA3 itself .
Biological Activity
Effects on Plant Growth:
GA3-Me exhibits several biological activities that are similar to those of GA3. It has been shown to:
- Promote Stem Elongation: GA3-Me enhances cell elongation in various plant species, which is critical for achieving desired plant height in agricultural practices.
- Induce Germination: It stimulates seed germination by breaking dormancy and promoting metabolic processes necessary for seedling establishment.
- Enhance Flowering: In certain species, GA3-Me can induce flowering and fruit set, which is particularly beneficial in horticulture .
Mechanisms of Action:
The biological effects of GA3-Me are mediated through its interaction with specific receptors in plants. The gibberellin insensitive dwarf1 (GID1) receptor has been identified as a key player in gibberellin signaling. Upon binding to GID1, gibberellins promote the degradation of DELLA proteins, which are growth repressors. This mechanism allows for the activation of growth-promoting genes .
Table 1: Summary of Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| Stem Elongation | Increased height | |
| Seed Germination | Enhanced germination rates | |
| Flowering Induction | Promotes flowering | |
| DELLA Protein Degradation | Activates growth-related genes |
Case Study: Effects on Dwarf Pea and Maize Mutants
In a study involving dwarf mutants of pea (Pisum sativum) and maize (Zea mays), GA3-Me was found to significantly restore normal growth patterns. The application of GA3-Me resulted in increased stem elongation and leaf expansion compared to untreated controls. These findings support the role of gibberellins as essential regulators of plant growth .
Q & A
Q. 1.1. What are the structural and functional characteristics of GA3 methyl ester compared to its parent compound, gibberellic acid (GA3)?
GA3 methyl ester is a derivative of GA3 where the carboxyl group at C-7 is esterified with a methyl group. This modification enhances lipophilicity, potentially altering membrane permeability and bioavailability in plant systems . To study these differences:
- Methodology : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural modifications. Compare bioactivity via dose-response assays in GA-deficient mutants (e.g., Arabidopsis ga1-3) to assess functional retention of growth-promoting properties .
Q. 1.2. How should researchers design experiments to assess the physiological effects of GA3 methyl ester in plant systems?
- Experimental Design :
- Use in vitro systems (e.g., seedling elongation assays) and in planta models (e.g., dwarf mutants).
- Include controls for endogenous GA levels (e.g., GA biosynthesis inhibitors like paclobutrazol).
- Quantify responses using morphometric analysis (hypocotyl length, root growth) and molecular markers (e.g., GA20ox expression) .
Q. 1.3. How can contradictory data on GA3 methyl ester’s bioactivity be resolved in plant studies?
- Analysis :
- Replicate experiments under standardized conditions (light, temperature, hormone application timing).
- Perform sensitivity analyses (e.g., varying methyl ester concentrations) and validate results across multiple plant species (e.g., Nicotiana tabacum, Arabidopsis) .
- Check for confounding factors like cross-reactivity with other GA receptors (e.g., GID1 isoforms) .
Advanced Research Questions
Q. 2.1. What methodologies are recommended for synthesizing and characterizing GA3 methyl ester in a research setting?
- Synthesis :
- Use esterification protocols with GA3 and methyl iodide in anhydrous dimethylformamide (DMF) under nitrogen. Purify via column chromatography (silica gel, chloroform:methanol gradient) .
- Validate purity using HPLC-UV (C18 column, λ = 254 nm) and confirm esterification via FT-IR (C=O stretch at ~1740 cm⁻¹) .
Q. 2.2. How can researchers investigate GA3 methyl ester’s interaction with DELLA proteins and transcriptional regulation pathways?
- Molecular Techniques :
- Use yeast two-hybrid assays or co-immunoprecipitation (Co-IP) to assess binding affinity to DELLA proteins (e.g., GAI, RGA).
- Perform RNA-seq or qRT-PCR to profile downstream genes (e.g., EXPANSINS, XYLOGLUCAN ENDOTRANSGLUCOSYLASE) in GA-responsive mutants .
Q. 2.3. What experimental strategies address the epigenetic effects of GA3 methyl ester, such as global DNA hypomethylation?
- Epigenetic Analysis :
- Combine bisulfite sequencing (BS-seq) to map methylation changes in treated vs. untreated tissues (e.g., tobacco leaves).
- Integrate transcriptome data (RNA-seq) to correlate methylation patterns with gene expression (e.g., transposon activation) .
Q. 2.4. How should researchers handle discrepancies in quantifying GA3 methyl ester levels across different analytical platforms?
- Analytical Validation :
- Cross-validate using HPLC-MS (for quantification) and GC-MS (for structural confirmation).
- Use deuterated internal standards (e.g., D₂-GA3 methyl ester) to correct for matrix effects in plant extracts .
Methodological and Ethical Considerations
Q. 3.1. What are the critical steps for ensuring reproducibility in GA3 methyl ester studies?
Q. 3.2. How can researchers mitigate risks associated with handling GA3 methyl ester in laboratory settings?
Q. 3.3. What ethical considerations apply to studies exploring GA3 methyl ester’s dual-use potential (e.g., plant growth vs. anticancer applications)?
- Ethical Framework :
Emerging Research Directions
Q. 4.1. How can GA3 methyl ester’s role in stress adaptation (e.g., drought, salinity) be systematically explored?
- Experimental Approach :
- Expose plants to abiotic stressors and measure GA3 methyl ester levels via LC-MS.
- Use CRISPR-edited lines (e.g., GA2ox knockouts) to dissect stress-response pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
